molecular formula C8H4F2N2O3 B13020216 4-(Difluoromethoxy)-3-nitrobenzonitrile

4-(Difluoromethoxy)-3-nitrobenzonitrile

Cat. No.: B13020216
M. Wt: 214.13 g/mol
InChI Key: DRNOQQIWYZOJIY-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-nitrobenzonitrile is an organic compound with the molecular formula C8H4F2N2O3 It is characterized by the presence of a difluoromethoxy group (-OCF2H) and a nitro group (-NO2) attached to a benzene ring, along with a nitrile group (-CN)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-nitrobenzonitrile typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate then reacts with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene.

Industrial Production Methods

For industrial production, the process is optimized for high yield, low cost, and minimal environmental impact. The use of catalysts such as ferric oxide and activated carbon can enhance the efficiency of the reactions. Additionally, the reduction of nitro groups to amino groups using water and hydrazine as reducing agents is a crucial step in the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-nitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrazine.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Hydrazine and water in the presence of catalysts like ferric oxide and activated carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: 4-(Difluoromethoxy)aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Difluoromethoxy)-3-nitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-nitrobenzonitrile involves its interaction with specific molecular targets. For instance, it can inhibit the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway. This inhibition can prevent the epithelial-mesenchymal transformation, thereby reducing fibrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethoxy)-3-nitrobenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its difluoromethoxy group, in particular, is less common and provides unique properties compared to more traditional fluorinated compounds like trifluoromethyl groups.

Properties

Molecular Formula

C8H4F2N2O3

Molecular Weight

214.13 g/mol

IUPAC Name

4-(difluoromethoxy)-3-nitrobenzonitrile

InChI

InChI=1S/C8H4F2N2O3/c9-8(10)15-7-2-1-5(4-11)3-6(7)12(13)14/h1-3,8H

InChI Key

DRNOQQIWYZOJIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])OC(F)F

Origin of Product

United States

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